methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate
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Overview
Description
Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the reaction of 2-methyl-4-oxoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs targeting various diseases, including malaria and tuberculosis.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline N-oxide: An oxidized form with distinct chemical reactivity.
Uniqueness
Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-(2-methyl-4-oxoquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-7-12(15)10-5-3-4-6-11(10)14(9)8-13(16)17-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOKPJBJILOLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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